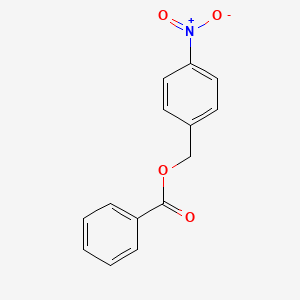
4-Nitrobenzyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzyl benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group (-NO2) attached to the benzyl moiety and a benzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing p-nitrobenzyl benzoate involves the esterification of p-nitrobenzyl alcohol with benzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, p-nitrobenzyl benzoate can be synthesized using similar esterification techniques, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Nitrobenzyl benzoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitrobenzyl derivatives.
Reduction: The nitro group in p-nitrobenzyl benzoate can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Major Products:
Oxidation: Nitrobenzyl derivatives.
Reduction: Aminobenzyl benzoate.
Substitution: Substituted benzyl benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Groups: 4-Nitrobenzyl benzoate is used as a protecting group for carboxylic acids in organic synthesis. The nitrobenzyl group can be selectively removed under mild conditions, allowing for the deprotection of the carboxylic acid.
Biology:
Enzyme Studies: The compound is used in studies involving esterases and other enzymes that catalyze the hydrolysis of ester bonds. It serves as a substrate to investigate enzyme kinetics and mechanisms.
Medicine:
Prodrug Development: this compound derivatives are explored in the development of prodrugs, where the ester linkage is cleaved in vivo to release the active drug.
Industry:
Polymer Chemistry: The compound is used in the synthesis of functional polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of p-nitrobenzyl benzoate primarily involves the hydrolysis of the ester bond. In the presence of esterases or under acidic/basic conditions, the ester bond is cleaved, resulting in the formation of p-nitrobenzyl alcohol and benzoic acid. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
p-Nitrobenzyl alcohol: Similar structure but lacks the ester group.
p-Nitrobenzoic acid: Contains a carboxylic acid group instead of the ester linkage.
p-Nitrobenzyl chloride: Contains a chloride group instead of the ester linkage.
Uniqueness:
4-Nitrobenzyl benzoate: is unique due to the presence of both the nitro group and the ester linkage, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
4457-41-4 |
|---|---|
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl benzoate |
InChI |
InChI=1S/C14H11NO4/c16-14(12-4-2-1-3-5-12)19-10-11-6-8-13(9-7-11)15(17)18/h1-9H,10H2 |
InChI-Schlüssel |
CRTADXBPEXSZLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















